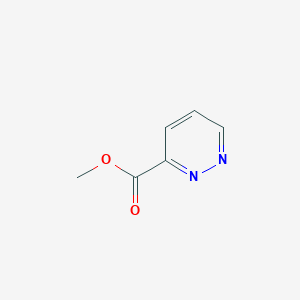

吡啶-3-甲酸甲酯

描述

“Methyl pyridazine-3-carboxylate” is a derivative of pyridazine . Pyridazine is an organic compound with a six-membered ring containing two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

There are several methods for the synthesis of pyridazine derivatives. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives have been found to undergo a variety of chemical reactions. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4 ], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .科学研究应用

药理活性

吡啶-3-甲酸甲酯衍生物已被研究用于各种药理活性。例如,2-甲基咪唑并[1,2-b]吡啶-3-甲酸乙酯在抑制前列腺素生物合成方面显示出潜力,并评估了它们的抗炎、镇痛和溃疡作用 (Abignente 等人,1992)。

抗菌特性

这些化合物还表现出显着的抗菌特性。一项针对 1-芳基-1,4-二氢-4-氧代-6-甲基吡啶-3-羧酸的研究发现,对革兰氏阳性和革兰氏阴性生物均具有相当大的活性,表明它们作为抗菌剂的潜力 (Nagawade 等人,2005)。

抗惊厥和降压作用

吡啶-3-甲酸甲酯的某些衍生物在神经和心血管应用中显示出希望。特别是 3,6-二烷氧基-吡啶嗪表现出良好的抗惊厥特性,而 3,6-二肼基-吡啶嗪被发现与降压药具有相似的药理特性 (Druey 等人,1954)。

除草活性

有趣的是,吡啶-3-甲酸甲酯衍生物也因其除草特性而被探索。新型的 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物在浮萍和温室试验中表现出显着的除草活性,展示了它们在农业应用中的潜力 (Xu 等人,2008)。

缓蚀

在材料科学领域,吡啶嗪衍生物已被研究作为金属的缓蚀剂。例如,吡啶嗪衍生物在酸性环境中抑制低碳钢腐蚀方面显示出潜力,证明了它们在工业维护中的适用性 (Khadiri 等人,2016)。

安全和危害

未来方向

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, the synthetic methods and biological activities of pyridazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Methyl pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and have various physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects . The affected pathways and their downstream effects would depend on the specific biological target and the context of the interaction.

Result of Action

Pyridazine derivatives have been shown to have a wide range of pharmacological activities . The specific effects would depend on the compound’s interaction with its biological target and the context of the interaction.

属性

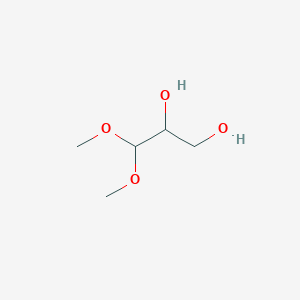

IUPAC Name |

methyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMAHDJHOXDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515076 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyridazine-3-carboxylate | |

CAS RN |

34253-02-6 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)